
Benzene, 1-(1-methylethyl)-3-propyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(1-methylethyl)-3-propyl, commonly known as ethylbenzene, is an organic compound that is widely used in the chemical industry. It is a colorless liquid with a sweet odor and is highly flammable. Ethylbenzene is produced by the alkylation of benzene with ethylene. It is used as a solvent in the production of styrene, which is used to make polystyrene, a widely used plastic. Ethylbenzene is also used as a fuel additive and in the production of other chemicals.
Wirkmechanismus
The mechanism of action of ethylbenzene is not fully understood. It is believed to cause damage to cells by disrupting the normal functioning of enzymes and other cellular processes. It can also cause DNA damage, which can lead to mutations and the development of cancer.
Biochemische Und Physiologische Effekte
Exposure to ethylbenzene can cause a range of biochemical and physiological effects. It can cause damage to the liver and kidneys, leading to liver and kidney failure. It can also cause damage to the nervous system, leading to neurological symptoms such as dizziness, headaches, and tremors. Long-term exposure to ethylbenzene has been shown to increase the risk of cancer, particularly leukemia and lymphoma.
Vorteile Und Einschränkungen Für Laborexperimente
Ethylbenzene is widely used in laboratory experiments as a solvent and as a starting material for the synthesis of other chemicals. It is relatively inexpensive and readily available, making it a popular choice for many researchers. However, it is also highly flammable and toxic, and care must be taken when handling it. It is also a known carcinogen, meaning that it can pose a risk to researchers who are exposed to it.
Zukünftige Richtungen
There are many future directions for research on ethylbenzene. One area of focus is on developing safer and more effective methods for the production of ethylbenzene and other chemicals. Another area of focus is on developing new methods for the detection and monitoring of ethylbenzene in the environment. Finally, there is a need for further research on the potential health effects of ethylbenzene, particularly in terms of its long-term effects on human health.
In conclusion, ethylbenzene is a widely used organic compound that has many applications in the chemical industry. However, it is also a known carcinogen and can pose a risk to human health. Further research is needed to better understand its potential health effects and to develop safer and more effective methods for its production and use.
Synthesemethoden
The synthesis of ethylbenzene involves the alkylation of benzene with ethylene. This reaction is catalyzed by a zeolite catalyst, which is a type of porous material that is used to speed up the reaction. The reaction takes place at high temperatures and pressures, and the resulting product is then separated and purified.
Wissenschaftliche Forschungsanwendungen
Ethylbenzene has been extensively studied for its potential health effects. It has been shown to have toxic effects on the liver, kidneys, and nervous system. It is also a known carcinogen, meaning that it can cause cancer. Studies have shown that exposure to ethylbenzene can increase the risk of leukemia and lymphoma.
Eigenschaften
CAS-Nummer |
121954-61-8 |
|---|---|
Produktname |
Benzene, 1-(1-methylethyl)-3-propyl |
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1-propan-2-yl-3-propylbenzene |
InChI |
InChI=1S/C12H18/c1-4-6-11-7-5-8-12(9-11)10(2)3/h5,7-10H,4,6H2,1-3H3 |
InChI-Schlüssel |
DSHOOBWVUTWYNK-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC=C1)C(C)C |
Kanonische SMILES |
CCCC1=CC(=CC=C1)C(C)C |
Synonyme |
Benzene, 1-(1-methylethyl)-3-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



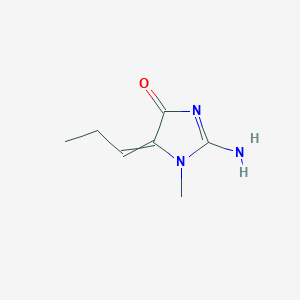
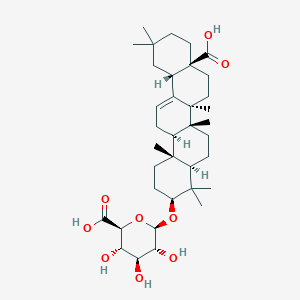
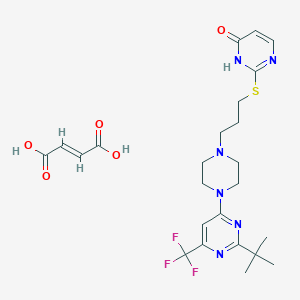

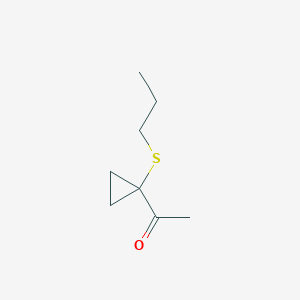
![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
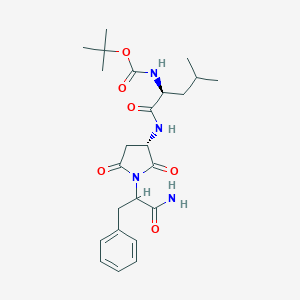
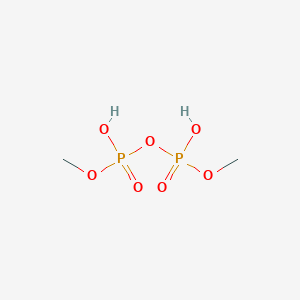
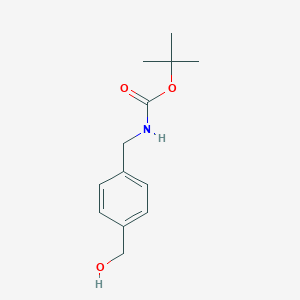
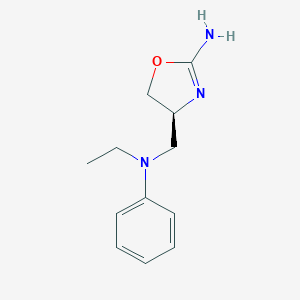

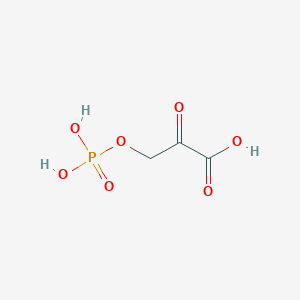
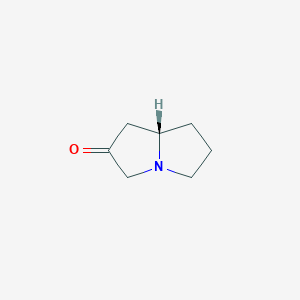
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)